3-Chloro-2-nitroaniline

Physical property differentiation Isomer identification Quality control

Isomer misidentification during procurement leads to failed syntheses and wasted resources. 3-Chloro-2-nitroaniline (CAS 59483-54-4) solves this with its distinct 1,2,3-substitution pattern-essential for benzimidazole-based kinase inhibitor programs. • Melting point 107-108°C enables rapid identity verification, preventing costly isomer mix-ups before synthesis. • Validated Zn/NH₄Cl reduction protocol yields 3-chloro-1,2-diaminobenzene for direct benzimidazole cyclization. • ≥98% purity (GC) with global stock availability ensures consistent SAR exploration and scalable process development.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 59483-54-4
Cat. No. B1295001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-nitroaniline
CAS59483-54-4
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N
InChIInChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2
InChIKeyYADOEPHJIBKBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-nitroaniline: Baseline Properties and Chemical Identity


3-Chloro-2-nitroaniline (CAS: 59483-54-4) is a halogenated nitroaromatic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol [1]. It is characterized as a pale-yellow to yellow-brown crystalline solid with a melting point range of 107–108 °C and a predicted boiling point of 327.1 ± 22.0 °C at 760 mmHg [2]. The compound features three key functional groups—an amino (-NH₂) group, a nitro (-NO₂) group, and a chloro (-Cl) substituent—arranged in a 1,2,3-substitution pattern on the benzene ring. This specific regiochemical arrangement distinguishes it from other chloro-nitroaniline isomers and influences its reactivity profile in nucleophilic aromatic substitution and reduction chemistry . Commercial availability typically includes purity specifications of 95–98% (GC) [3].

1,2,3-Substitution pattern supports SNAr and nitro reduction
Direct precursor to ortho-phenylenediamine intermediates
Distinct melting point enables isomer verification at receipt

3-Chloro-2-nitroaniline Isomer Substitution Limitations


Substituting 3-chloro-2-nitroaniline with a positional isomer such as 4-chloro-2-nitroaniline or 2-chloro-5-nitroaniline in a synthetic sequence is not a chemically neutral substitution. The 1,2,3-substitution pattern of 3-chloro-2-nitroaniline—with chlorine at position 3, nitro at position 2, and amino at position 1—creates a unique electronic environment that governs both the reactivity of the amino group and the leaving-group ability of the chlorine atom in nucleophilic aromatic substitution (SNAr) reactions . In contrast, the 1,2,4-substitution pattern of 4-chloro-2-nitroaniline alters the electronic push-pull effects across the ring, changing both the nucleophilicity of the amino group and the susceptibility of the chloro substituent to displacement . Furthermore, reduction of the nitro group in different positional isomers proceeds with varying chemoselectivity, as the proximity of chlorine to the nitro group influences the likelihood of undesired hydrodehalogenation side reactions [1]. These position-dependent electronic and steric effects mean that synthetic yields, reaction rates, and product purities obtained with one isomer cannot be extrapolated to another without experimental validation.

3-Chloro-2-nitroaniline
4-Chloro-2-nitroaniline (Isomer)
1,2,3-Substitution pattern
1,2,4-Substitution pattern
Electron push-pull favours SNAr at chloro
Altered electronic environment may shift amino nucleophilicity
Nitro reduction: chloro proximity may suppress hydrodehalogenation
Reduction chemoselectivity may differ; higher risk of Cl loss

3-Chloro-2-nitroaniline Selection Evidence


Melting Point vs. 2-Chloro-5-nitroaniline

The melting point of 3-chloro-2-nitroaniline is 107–108 °C [1]. This value differs by approximately 11–13 °C from the melting point of its closely related isomer 2-chloro-5-nitroaniline, which melts at 118–120 °C [2]. This measurable difference provides a straightforward, cost-effective method for distinguishing between these two positional isomers during incoming quality control or when verifying product identity.

Melting Point Identity
Cross-study comparable
107–108 °C vs. 118–120 °C (Δ ~ 11–13 °C)
Enables isomer differentiation at receipt
Standard laboratory determination; literature values
Physical property differentiation Isomer identification Quality control

Synthetic Yield from 3-Chloro-2-nitrobenzoic Acid

A documented synthetic route for the preparation of 3-chloro-2-nitroaniline involves the conversion of 3-chloro-2-nitrobenzoic acid using diphenylphosphoryl azide and triethylamine in DMF, followed by hydrolysis, affording the target compound in 53.4% isolated yield . This yield serves as a practical benchmark for process optimization when sourcing from alternative synthetic pathways or when evaluating custom synthesis proposals from contract manufacturing organizations (CMOs).

Synthetic Yield
Supporting evidence
53.4% isolated yield
Supports process optimization benchmark
From 3-chloro-2-nitrobenzoic acid; single-route data
Synthetic methodology Process chemistry Yield benchmarking

Reduction to 3-Chloro-1,2-diaminobenzene

The nitro group of 3-chloro-2-nitroaniline can be reduced to yield 3-chloro-1,2-diaminobenzene, an ortho-phenylenediamine derivative valuable for benzimidazole and quinoxaline synthesis. A reported protocol uses Zn powder and NH₄Cl in 1:1 EtOH–H₂O at room temperature for 18 hours, employing 5.0 g (29 mmol) of 3-chloro-2-nitroaniline with Zn (18.9 g, 290 mmol, 10 equiv) and NH₄Cl (31.0 g, 579 mmol, 20 equiv) . This stoichiometry provides a reproducible starting point for further optimization of catalytic or transfer hydrogenation methods.

Reduction Protocol
Supporting evidence
Zn/NH₄Cl, RT 18 h
Reproducible diamine synthesis protocol
10 equiv Zn, 20 equiv NH₄Cl in EtOH–H₂O
Nitro reduction Diamine synthesis Heterocyclic intermediates

Commercial Purity and Scalability Specifications

Commercial suppliers report 3-chloro-2-nitroaniline purity specifications ranging from 95% to 98% (GC) with moisture content ≤0.5% [1]. Production scale availability is reported up to 200 kg, with support for both gram-scale research quantities and kilogram-scale custom synthesis . These specifications establish baseline quality expectations for procurement evaluations.

Commercial Specifications
Supporting evidence
Purity 95–98% (GC), ≤0.5% moisture, up to 200 kg
Establishes procurement acceptance criteria
Supplier CoA specifications
Quality specifications Commercial availability Procurement benchmarking

3-Chloro-2-nitroaniline Application Scenarios


Ortho-Phenylenediamine Synthesis via Nitro Reduction

3-Chloro-2-nitroaniline serves as a direct precursor to 3-chloro-1,2-diaminobenzene through reduction of the nitro group. This ortho-phenylenediamine derivative is a key building block for the construction of benzimidazole scaffolds, which feature prominently in kinase inhibitor medicinal chemistry programs and other pharmaceutical applications . The documented Zn/NH₄Cl reduction protocol (5.0 g substrate, 10 equiv Zn, 20 equiv NH₄Cl in 1:1 EtOH–H₂O, RT, 18 h) provides a validated starting point for reaction development .

Benzimidazole Kinase Inhibitor Building Block

The ortho-substitution pattern of 3-chloro-2-nitroaniline makes it a strategically useful intermediate for the synthesis of substituted benzimidazole derivatives. Following nitro group reduction and subsequent cyclization with appropriate carbonyl equivalents, the resulting benzimidazole core can be further functionalized to access compounds with activity against cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Aurora kinases [1]. Procurement of this building block supports structure-activity relationship (SAR) exploration in kinase-targeted drug discovery.

Isomer Identity Verification by Melting Point

The melting point of 3-chloro-2-nitroaniline (107–108 °C) is approximately 11–13 °C lower than that of the 2-chloro-5-nitroaniline isomer (118–120 °C). This difference enables rapid, instrument-free identity confirmation upon receipt of material, providing a cost-effective quality control checkpoint to prevent isomer misidentification before committing valuable reagents and time to multi-step synthetic sequences [2][3].

Yield Benchmarking for CMO Evaluation

When evaluating custom synthesis proposals from contract manufacturing organizations (CMOs) or alternative sourcing routes, the documented 53.4% isolated yield for the conversion of 3-chloro-2-nitrobenzoic acid to 3-chloro-2-nitroaniline serves as a quantitative benchmark for process efficiency . This reference point enables procurement teams and process chemists to critically assess proposed synthetic strategies, identify opportunities for yield improvement, and negotiate production costs based on established chemical precedent.

Application
Selection Property
Validation Focus
Ortho-phenylenediamine synthesis via nitro reduction
Nitro-to-amine reduction protocol availability
Reaction conversion and purity vs. published protocol
Benzimidazole scaffold synthesis for kinase research
1,2-Diamino substitution pattern
Cyclization efficiency and regiochemical fidelity
Isomer identity verification upon receipt
Melting point differentiation from positional isomers
Observed mp vs. reference data for target isomer
Yield benchmarking for CMO evaluation
Published synthetic yield for key transformation
Process efficiency vs. reported benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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